Torcetrapib

描述

属性

IUPAC Name |

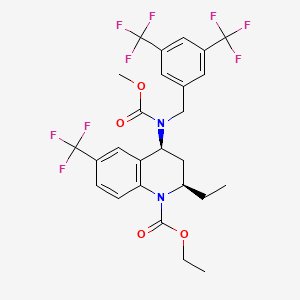

ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-methoxycarbonylamino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F9N2O4/c1-4-18-12-21(19-11-15(24(27,28)29)6-7-20(19)37(18)23(39)41-5-2)36(22(38)40-3)13-14-8-16(25(30,31)32)10-17(9-14)26(33,34)35/h6-11,18,21H,4-5,12-13H2,1-3H3/t18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSGWTNRGKRWGS-NQIIRXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F9N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180873 | |

| Record name | Torcetrapib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262352-17-0 | |

| Record name | Torcetrapib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=262352-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Torcetrapib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0262352170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Torcetrapib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06281 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Torcetrapib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 262352-17-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TORCETRAPIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N4457MV2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Torcetrapib mechanism of action on CETP

An In-depth Technical Guide on the Core Mechanism of Action of Torcetrapib on CETP

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CP-529,414) is a potent, small-molecule inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key plasma protein in reverse cholesterol transport. Developed with the therapeutic goal of raising high-density lipoprotein cholesterol (HDL-C) to reduce cardiovascular disease risk, this compound demonstrated significant efficacy in modifying lipoprotein profiles. However, its development was terminated during Phase III clinical trials due to an unexpected increase in cardiovascular events and all-cause mortality.[1][2] This was later attributed to significant off-target effects, primarily an increase in blood pressure and aldosterone production, which were found to be independent of its CETP-inhibitory action.[3][4] This guide provides a detailed technical overview of this compound's on-target mechanism of action on CETP, the experimental protocols used to characterize it, and the distinct off-target pharmacology that led to its clinical failure.

On-Target Mechanism: Inhibition of CETP-Mediated Lipid Transfer

The primary pharmacological action of this compound is the direct inhibition of CETP.

The Role of CETP in Lipoprotein Metabolism

CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters (CE) and triglycerides (TG) among lipoproteins.[5][6] Its primary function involves the hetero-transfer of CE from anti-atherogenic HDL particles to pro-atherogenic apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for TG.[5][6] This process leads to a decrease in HDL-C levels and an increase in the cholesterol content of VLDL and LDL particles. CETP can mediate this transfer through two proposed mechanisms: a "shuttle" mechanism involving the formation of a mobile CETP-lipid complex, and a "bridge" mechanism where CETP forms a ternary complex between two lipoprotein particles, creating a tunnel for lipid movement.[5]

This compound's Molecular Interaction with CETP

This compound inhibits CETP by binding directly to the protein with a 1:1 stoichiometry.[7][8] This binding occurs deep within a long, hydrophobic tunnel inside the CETP molecule, near a narrowing "neck" region in the N-terminal pocket.[9]

Key aspects of the inhibitory mechanism include:

-

Blocking the Lipid Tunnel: By occupying this critical site, this compound physically obstructs the passage of neutral lipids (CE and TG) through the tunnel, effectively blocking the connection between the N- and C-terminal lipid-binding pockets.[9]

-

Formation of a Nonproductive Complex: this compound's binding induces a conformational change in CETP that increases its affinity for HDL by approximately five-fold.[7] This results in the formation of a stable, nonproductive CETP-Torcetrapib-HDL complex that prevents the protein from engaging in lipid transfer with other lipoproteins.[7][8]

-

Inhibition of All Transfer Functions: This mechanism effectively blocks all major lipid transfer functions of CETP, including both the heterotypic transfer of CE and TG between HDL and apoB-containing lipoproteins and the homotypic transfer of CE between different HDL sub-particles.[7][8]

The inhibition by this compound is potent, with an in vitro IC50 (half maximal inhibitory concentration) and an ex vivo EC50 (half maximal effective concentration) of approximately 50 nM and 43 nM, respectively.[10]

Quantitative Data on Pharmacodynamic Effects

Clinical studies consistently demonstrated this compound's potent effects on plasma lipoprotein profiles. The tables below summarize key quantitative findings from various clinical trials.

Table 1: Dose-Dependent Effects of this compound on HDL-C and LDL-C (Monotherapy)

| This compound Daily Dose | Mean % Change in HDL-C | Mean % Change in LDL-C | Study Reference |

| 10 mg | +16% | N/A | [10] |

| 30 mg | +9.0% to +46% | -3.0% | [10][11] |

| 60 mg | +54.5% to +61% | -16.5% to -22.2% | [10][11] |

| 90 mg | +54.5% | -16.5% | [11] |

| 120 mg | +61% | -21% | [10] |

| 120 mg (twice daily) | +91% | -42% | [10] |

Data compiled from studies in subjects with low HDL-C or healthy subjects.[10][11]

Table 2: Effects of this compound (60 mg) in Combination with Atorvastatin

| Parameter | % Change from Baseline | Study Reference |

| HDL-C | +61% to +72.1% | [12][13] |

| LDL-C | -20% to -24.9% | [12][13] |

| Apolipoprotein A-I | +27% (at 120mg BID) | [10] |

| Apolipoprotein B | -26% (at 120mg BID) | [10] |

Experimental Protocols

The mechanism and efficacy of this compound were elucidated through various in vitro and in vivo experimental protocols.

CETP Activity Assay (Fluorometric Method)

A common method to quantify CETP activity in plasma or with purified protein is a homogeneous fluorometric assay.[14][15]

Principle: This assay measures the transfer of a fluorescently labeled neutral lipid (e.g., cholesteryl ester) from a donor particle to an acceptor particle, mediated by CETP. The donor particle contains a self-quenched fluorophore. When the labeled lipid is transferred to the acceptor particle, the self-quenching is relieved, resulting in a measurable increase in fluorescence intensity that is directly proportional to CETP activity.

Typical Protocol:

-

Reagent Preparation: A donor molecule (e.g., self-quenched fluorescent phospholipid) and an acceptor molecule (e.g., synthetic lipoprotein) are prepared in an assay buffer.

-

Sample Addition: A small volume of the CETP source (e.g., diluted patient plasma, serum, or recombinant CETP) is added to microplate wells.

-

Reaction Initiation: The donor and acceptor molecules are added to the wells to initiate the reaction.

-

Incubation: The reaction mixture is incubated at 37°C for a set period (e.g., 1-3 hours).[16]

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at appropriate excitation and emission wavelengths (e.g., Ex/Em = 480/511 nm or 465/535 nm).[16]

-

Quantification: Activity is calculated based on the rate of fluorescence increase relative to a standard curve.

Lipoprotein Analysis

The effects of this compound on lipoprotein particle size and concentration were assessed using methods such as:

-

Sequential Ultracentrifugation: To physically separate lipoprotein fractions (VLDL, LDL, HDL) based on their density.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the size and number of different lipoprotein sub-particles.[18]

Off-Target Pharmacology: Aldosterone Synthesis and Hypertension

The clinical failure of this compound was not due to its on-target CETP inhibition but to a distinct, off-target pharmacological effect that led to increased blood pressure.[1][3]

Mechanism of Off-Target Effects

Studies revealed that this compound directly stimulates adrenal corticoid synthesis, leading to elevated plasma levels of aldosterone and cortisol.[3][19] This action is independent of CETP, as the pressor effect was observed in animal models lacking the CETP gene.[3][20]

The proposed intracellular signaling pathway involves:

-

Calcium Influx: this compound appears to modulate voltage-gated L-type calcium channels in adrenocortical cells.[21]

-

Increased Intracellular Calcium: This leads to an increase in cytosolic calcium concentrations.[19]

-

Upregulation of Steroidogenic Genes: The elevated calcium acts as a second messenger, leading to the significant induction of CYP11B2 (aldosterone synthase) and CYP11B1 (11β-hydroxylase), the enzymes responsible for the final steps in aldosterone and cortisol synthesis, respectively.[19][21]

This sustained increase in aldosterone production results in sodium and water retention, a decrease in serum potassium, and a subsequent elevation in systolic blood pressure.[3][4] Importantly, other CETP inhibitors with different chemical structures, such as dalcetrapib and anacetrapib, do not share this off-target effect, indicating it is specific to the this compound molecule and not a class effect of CETP inhibition.[1][21]

Table 3: Summary of Off-Target Clinical Findings

| Parameter | Observed Effect | Study Reference |

| Systolic Blood Pressure | Increase of 4.6 - 5.4 mm Hg | [12][13] |

| Plasma Aldosterone | Significantly increased | [3][4] |

| Serum Potassium | Decreased | [3][13] |

| Serum Sodium | Increased | [3][13] |

| Serum Bicarbonate | Increased | [3][13] |

Conclusion

References

- 1. On- and off-target pharmacology of this compound: current understanding and implications for the structure activity relationships (SAR), discovery and development of cholesteryl ester-transfer protein (CETP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CETP inhibition with Anacetrapib Decreases Fractional Clearance Rates of HDL Apolipoprotein A-I and Plasma CETP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Description of the this compound series of cholesteryl ester transfer protein inhibitors, including mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Future of Cholesterol Ester Transfer Protein (CETP) inhibitors: A Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal Structures of Cholesteryl Ester Transfer Protein in Complex with Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Raising high-density lipoprotein in humans through inhibition of cholesteryl ester transfer protein: an initial multidose study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy and safety of this compound, a novel cholesteryl ester transfer protein inhibitor, in individuals with below-average high-density lipoprotein cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of this compound on the progression of coronary atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. roarbiomedical.com [roarbiomedical.com]

- 15. Serum CETP and PLTP activity in middle-aged men living in urban or rural area of the Lower Silesia region. PURE Poland sub-study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The cholesteryl ester transfer protein (CETP) raises cholesterol levels in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The lipid substrate preference of CETP controls the biochemical properties of HDL in fat/cholesterol-fed hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pfizer Inc. Release: New this compound/Atorvastatin Research Further Supports Raising 'Good' HDL Cholesterol - BioSpace [biospace.com]

- 19. This compound induces aldosterone and cortisol production by an intracellular calcium-mediated mechanism independently of cholesteryl ester transfer protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Mechanisms underlying off-target effects of the cholesteryl ester transfer protein inhibitor this compound involve L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Off-Target Aldosterone-Related Effects of Torcetrapib: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torcetrapib, a potent cholesteryl ester transfer protein (CETP) inhibitor, was developed to raise high-density lipoprotein cholesterol (HDL-C) levels, a therapeutic strategy aimed at reducing cardiovascular risk.[1] However, its clinical development was terminated due to increased mortality and cardiovascular events observed in the ILLUMINATE trial.[2][3] A significant contributor to these adverse outcomes was identified as an off-target effect of the drug, leading to elevated aldosterone levels, subsequent electrolyte imbalances, and increased blood pressure.[4][5] This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and experimental evidence related to this compound's off-target effects on aldosterone synthesis. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering insights into the preclinical assessment of off-target liabilities.

Molecular Mechanism: A Direct, CETP-Independent Effect on Adrenal Steroidogenesis

The increase in aldosterone levels following this compound administration is not a class effect of CETP inhibitors but a specific off-target action of the this compound molecule itself.[2] This has been demonstrated in studies where other CETP inhibitors, such as anacetrapib and dalcetrapib, did not elicit the same effects on aldosterone or blood pressure.[2][6] The mechanism is independent of CETP inhibition, as evidenced by the fact that the pressor and adrenal effects are observed with this compound and structurally related molecules irrespective of their CETP inhibitory potency.[7][8]

The primary site of this off-target action is the adrenal gland, where this compound directly stimulates the synthesis and release of both aldosterone and cortisol.[4][7][9] This has been consistently shown in in vitro studies using human adrenal carcinoma cell lines, H295R and HAC15.[4][7][8]

Signaling Pathway: Intracellular Calcium Mobilization

The signaling cascade initiated by this compound in adrenal cells converges on an increase in intracellular calcium concentration ([Ca²⁺]i).[7][8][9] Unlike angiotensin II, a physiological stimulator of aldosterone production, which causes a rapid and transient increase in [Ca²⁺]i, this compound induces a more sustained elevation of intracellular calcium.[7] This prolonged calcium signal is a key factor in the subsequent downstream events. Importantly, this calcium influx is not associated with changes in intracellular cyclic AMP (cAMP) levels.[7][8] The critical role of calcium is underscored by the finding that calcium channel blockers can completely abolish this compound-induced corticoid release.[7][8]

The elevated intracellular calcium acts as a second messenger, leading to the transcriptional upregulation of key steroidogenic enzymes. Specifically, this compound significantly induces the expression of CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase), the enzymes responsible for the final steps in cortisol and aldosterone biosynthesis, respectively.[4][7][9]

Experimental Evidence and Protocols

The off-target effects of this compound on aldosterone have been extensively studied using a combination of in vitro and in vivo models.

In Vitro Studies

Cell Lines:

-

H295R and HAC15 Human Adrenocortical Carcinoma Cells: These cell lines are well-established models for studying adrenal steroidogenesis as they express the key enzymes required for aldosterone and cortisol synthesis.[1][4][7]

Experimental Workflow:

Key Experimental Protocols:

-

Cell Culture and Treatment:

-

H295R or HAC15 cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with serum.[1]

-

Cells are seeded in multi-well plates and allowed to adhere.

-

This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at various concentrations (typically in the nanomolar to micromolar range).[4]

-

Cells are incubated with this compound for specified durations (e.g., 24 to 48 hours).[4]

-

-

Aldosterone and Cortisol Measurement:

-

Supernatants from the cell cultures are collected.

-

Hormone levels are quantified using sensitive immunoassays such as Radioimmunoassay (RIA) or by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for high specificity and accuracy.[4]

-

-

Gene Expression Analysis:

-

Intracellular Calcium Measurement:

Quantitative Data Summary (In Vitro):

| Cell Line | Treatment | Duration | Parameter | Result | Reference |

| H295R | This compound (1 µM) | 24h | Aldosterone Release | ~4-fold increase | [4] |

| H295R | This compound (1 µM) | 48h | Aldosterone Release | ~6-fold increase | [4] |

| H295R | This compound (1 µM) | 24h | Cortisol Release | ~3-fold increase | [4] |

| HAC15 | This compound (1 µM) | 24h | Aldosterone Release | Significant increase | [4] |

| H295R | This compound (1 µM) | 24h | CYP11B1 mRNA | ~10-fold increase | [4] |

| H295R | This compound (1 µM) | 24h | CYP11B2 mRNA | ~25-fold increase | [4] |

In Vivo Studies

Animal Models:

Key Experimental Protocols:

-

Drug Administration:

-

Blood Pressure Measurement:

-

Blood Sampling and Hormone Analysis:

-

Blood samples are collected at specified time points after drug administration.

-

Plasma or serum is separated for the measurement of aldosterone, corticosterone, and electrolytes using methods such as RIA or LC-MS/MS.[7]

-

-

Adrenalectomy Model:

Quantitative Data Summary (In Vivo):

| Animal Model | This compound Dose & Route | Parameter | Result | Reference |

| Rats (anesthetized) | 5 mg/kg i.v. | Mean Arterial Pressure | Increase of ~20 mmHg | [7] |

| Rats (conscious) | 40 mg/kg/day p.o. | Mean Arterial Pressure | Sustained increase of ~6.5 mmHg | [6] |

| Rhesus Monkeys (conscious) | 500 mg/kg p.o. | Mean Arterial Pressure | Increase observed | [14] |

| Rats | 5 mg/kg i.v. | Plasma Aldosterone | Significant increase | [7] |

| Rats (adrenalectomized) | 5 mg/kg i.v. | Mean Arterial Pressure | No significant increase | [7][15] |

The Dichotomy of Aldosterone and Acute Pressor Effects

A crucial finding from in vivo studies is that while this compound consistently increases aldosterone levels, the acute pressor (blood pressure-raising) effect of the drug is not directly mediated by aldosterone.[6][15] This is demonstrated in experiments where the inhibition of steroid synthesis did not prevent the acute rise in blood pressure, whereas adrenalectomy completely abolished it.[7][15] This indicates that this compound causes the release of another, as-yet-unidentified pressor agent from the adrenal glands that is responsible for the immediate increase in blood pressure.[7] The sustained hypertension observed with chronic this compound administration, however, is likely a combination of the effects of this unknown pressor agent and the mineralocorticoid effects of elevated aldosterone.

Implications for Drug Development

The case of this compound serves as a critical lesson in drug development, highlighting the importance of thorough preclinical evaluation of off-target effects. The following are key takeaways for researchers and drug development professionals:

-

Beyond the Primary Target: It is imperative to investigate potential off-target activities, even for highly selective compounds. The adverse effects of this compound were not related to its intended mechanism of CETP inhibition.

-

Integrated Preclinical Models: A combination of in vitro and in vivo models is essential to fully characterize the pharmacological profile of a drug candidate. Cell-based assays can elucidate molecular mechanisms, while animal models are crucial for understanding systemic effects and predicting clinical outcomes.

-

Probing for Unforeseen Effects: The discovery of the aldosterone-independent pressor effect underscores the need for hypothesis-free and broad pharmacological profiling to identify unexpected activities.

-

Structural Analogs and Class Effects: Comparing the off-target profiles of structurally related and unrelated compounds acting on the same target can help distinguish between molecule-specific and class-wide effects.

Conclusion

The off-target effects of this compound on aldosterone synthesis are a well-documented phenomenon characterized by a direct, CETP-independent stimulation of adrenal steroidogenesis. The underlying mechanism involves an increase in intracellular calcium, leading to the upregulation of CYP11B1 and CYP11B2 expression. While the resulting hyperaldosteronism contributes to the long-term adverse cardiovascular profile of this compound, the acute pressor effect is mediated by a distinct, adrenal-dependent mechanism. The comprehensive body of research on this topic provides invaluable insights for the pharmaceutical industry, emphasizing the need for rigorous preclinical safety and off-target pharmacology assessment to mitigate the risk of late-stage clinical failures.

References

- 1. Comparison of Aldosterone Production among Human Adrenocortical Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. academic.oup.com [academic.oup.com]

- 5. Towards a microfluidic H295R steroidogenesis assay—biocompatibility study and steroid detection on a thiol-ene-based chip - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dalcetrapib: no off-target toxicity on blood pressure or on genes related to the renin-angiotensin-aldosterone system in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound induces aldosterone and cortisol production by an intracellular calcium-mediated mechanism independently of cholesteryl ester transfer protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hellobio.com [hellobio.com]

- 10. Quantitative assessment of CYP11B1 and CYP11B2 expression in aldosterone-producing adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. moodle2.units.it [moodle2.units.it]

- 12. ionbiosciences.com [ionbiosciences.com]

- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

Torcetrapib and the Blood Pressure Regulation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torcetrapib, a potent cholesteryl ester transfer protein (CETP) inhibitor, was developed to raise high-density lipoprotein cholesterol (HDL-C) levels, a therapeutic strategy aimed at reducing cardiovascular risk. However, its clinical development was terminated due to an unexpected increase in cardiovascular events and all-cause mortality.[1][2] Subsequent investigations revealed that this compound exerts significant off-target effects on blood pressure regulation, independent of its CETP inhibition.[3][4] This technical guide provides an in-depth analysis of the mechanisms by which this compound impacts blood pressure, focusing on its interaction with the renin-angiotensin-aldosterone system (RAAS) and endothelial function. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Introduction

The failure of this compound highlighted the critical importance of understanding the complete pharmacological profile of a drug candidate, including potential off-target effects. While effectively increasing HDL-C, this compound was found to induce hypertension, a major risk factor for cardiovascular disease.[5][6] This adverse effect was not observed with other CETP inhibitors such as anacetrapib and dalcetrapib, suggesting a molecule-specific action of this compound.[3][7] This guide delves into the molecular pathways affected by this compound that lead to elevated blood pressure, providing a comprehensive resource for researchers in pharmacology and drug development.

Off-Target Effects on the Renin-Angiotensin-Aldosterone System (RAAS)

A primary driver of this compound-induced hypertension is its direct impact on the adrenal glands, leading to the overproduction of mineralocorticoids.

Stimulation of Aldosterone and Cortisol Synthesis

In vitro and in vivo studies have demonstrated that this compound is a potent secretagogue of aldosterone and cortisol.[8][9] This effect is a direct action on adrenocortical cells and is independent of CETP inhibition.[9][10] this compound was shown to increase the expression of CYP11B1 and CYP11B2, key enzymes in the biosynthesis of cortisol and aldosterone, respectively.[9]

Impact on Plasma Electrolytes and Blood Pressure

The resulting hyperaldosteronism leads to predictable changes in plasma electrolytes, including increased sodium and bicarbonate, and decreased potassium levels.[1][10] These electrolyte imbalances, coupled with the direct pressor effects of aldosterone, contribute to the observed increase in blood pressure.[5] Clinical trials reported a mean increase in systolic blood pressure of approximately 4.5 mmHg in patients treated with this compound.[2][8]

Adrenal-Dependent, but Potentially Aldosterone-Independent, Pressor Effect

Interestingly, while the pressor effect of this compound is dependent on the presence of intact adrenal glands, it may not be solely mediated by aldosterone.[3] Studies in adrenalectomized rats showed an absence of the blood pressure response to this compound.[8] However, inhibition of aldosterone synthesis did not completely abolish the pressor effect, suggesting the involvement of another, yet unidentified, adrenal-derived pressor agent.[3][8]

Impairment of Endothelial Function

Beyond its effects on the RAAS, this compound also adversely affects the vascular endothelium, a critical regulator of vascular tone and health.

Reduction of Nitric Oxide Bioavailability

This compound has been shown to impair endothelium-dependent vasodilation.[11][12] This is achieved by down-regulating the expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing the potent vasodilator nitric oxide (NO).[11] The reduced NO bioavailability leads to a state of endothelial dysfunction, characterized by impaired vasorelaxation and a pro-inflammatory, pro-thrombotic state.

Increased Endothelin-1 Production

In addition to decreasing NO, this compound increases the production of endothelin-1 (ET-1), a potent vasoconstrictor.[11][13] This dual effect of reducing a key vasodilator while increasing a powerful vasoconstrictor significantly contributes to the hypertensive phenotype observed with this compound treatment.

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical and preclinical studies on this compound's effects on blood pressure and related biomarkers.

Table 1: Effect of this compound on Blood Pressure in Clinical Trials

| Study/Parameter | This compound Group | Control Group | Reference |

| ILLUMINATE Trial | |||

| Change in Systolic BP (mmHg) | +4.5 | No significant change | [2][8] |

| Change in Diastolic BP (mmHg) | +2.1 | No significant change | [8] |

| RADIANCE 1 & 2 Trials | |||

| Change in Systolic BP (mmHg) | +2.8 to +4.1 | No significant change | [14] |

| Change in Diastolic BP (mmHg) | +1.0 to +1.2 | No significant change | [14] |

Table 2: Effect of this compound on Plasma Electrolytes and Aldosterone

| Parameter | Change with this compound | Reference |

| Plasma Sodium | Increased | [1][10] |

| Plasma Potassium | Decreased | [1][10] |

| Plasma Bicarbonate | Increased | [1][10] |

| Plasma Aldosterone | Increased | [5][8] |

Table 3: Effect of this compound on Endothelial Function Markers (Preclinical)

| Parameter | Change with this compound | Reference |

| eNOS mRNA and Protein | Decreased | [11] |

| Nitric Oxide (NO) Release | Reduced | [11] |

| Endothelin-1 (ET-1) Tissue Content | Increased | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Assessment of Renin-Angiotensin-Aldosterone System (RAAS) Activity

Objective: To measure plasma aldosterone and renin activity in response to this compound administration.

Protocol:

-

Animal Model: Spontaneously hypertensive rats (SHR) or other appropriate models.[15]

-

Drug Administration: Administer this compound or vehicle control orally for a specified period (e.g., 5 days).[15]

-

Blood Collection: Collect blood samples at baseline and at the end of the treatment period via tail vein or cardiac puncture.

-

Plasma Separation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

-

Aldosterone Measurement: Quantify plasma aldosterone concentration using a commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.[10]

-

Renin Activity Measurement: Determine plasma renin activity by measuring the rate of angiotensin I generation from endogenous angiotensinogen, typically using an RIA kit.

-

Data Analysis: Compare the changes in aldosterone and renin activity between the this compound-treated and control groups using appropriate statistical tests.

Evaluation of Endothelial Function

Objective: To assess endothelium-dependent vasodilation in response to this compound.

Protocol:

-

Method: Flow-mediated dilation (FMD) of the brachial artery is a widely used non-invasive method.[16][17]

-

Procedure:

-

Acquire a baseline ultrasound image of the brachial artery and measure its diameter.

-

Inflate a blood pressure cuff on the forearm to suprasystolic pressure (e.g., 200-300 mmHg) for 5 minutes to induce reactive hyperemia.

-

Deflate the cuff and record the brachial artery diameter continuously for several minutes.

-

The maximum diameter achieved after cuff release is used to calculate the FMD, expressed as the percentage change from the baseline diameter.

-

-

Alternative Invasive Method: In animal models, isolated aortic rings can be used to assess vasorelaxation in response to acetylcholine (an endothelium-dependent vasodilator) and sodium nitroprusside (an endothelium-independent vasodilator).[11]

-

Data Analysis: Compare the FMD or the dose-response curves for vasorelaxation between this compound-treated and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound's multifaceted impact on blood pressure regulation.

Caption: Experimental workflow for assessing RAAS activity.

Caption: Workflow for Flow-Mediated Dilation (FMD) measurement.

Conclusion

The case of this compound serves as a critical lesson in drug development, emphasizing the necessity of thorough preclinical evaluation of off-target effects. Its adverse impact on blood pressure, mediated through direct stimulation of adrenal steroidogenesis and induction of endothelial dysfunction, ultimately outweighed its beneficial effects on HDL-C. This technical guide provides a comprehensive overview of the intricate pathways involved in this compound-induced hypertension, offering valuable insights for the development of safer and more effective cardiovascular therapies. Understanding these mechanisms is paramount to avoiding similar pitfalls in the future and advancing the field of cardiovascular pharmacology.

References

- 1. ahajournals.org [ahajournals.org]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The failure of this compound: what have we learned? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blood pressure increase with this compound [medscape.com]

- 7. Dalcetrapib: no off-target toxicity on blood pressure or on genes related to the renin-angiotensin-aldosterone system in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound induces aldosterone and cortisol production by an intracellular calcium-mediated mechanism independently of cholesteryl ester transfer protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. This compound impairs endothelial function in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound produces endothelial dysfunction independent of cholesteryl ester transfer protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Dalcetrapib: no off-target toxicity on blood pressure or on genes related to the renin-angiotensin-aldosterone system in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of endothelial function and its clinical utility for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

Structural Basis for Torcetrapib's Inhibition of Cholesteryl Ester Transfer Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torcetrapib, a once-promising agent in the landscape of cardiovascular drug development, targeted the cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, a process implicated in the pathogenesis of atherosclerosis. By inhibiting CETP, this compound was designed to raise HDL cholesterol levels, a therapeutic strategy aimed at reducing cardiovascular risk. Although the clinical development of this compound was ultimately halted due to off-target effects, the extensive research into its mechanism of action has provided invaluable insights into the structural biology of CETP and the principles of its inhibition. This technical guide provides an in-depth exploration of the structural and molecular underpinnings of this compound's interaction with CETP.

Mechanism of Inhibition: A Non-Productive Ternary Complex

This compound inhibits CETP through a sophisticated molecular mechanism. It binds with a 1:1 stoichiometry deep within the N-terminal hydrophobic tunnel of the protein. This binding physically obstructs the passageway required for lipid transfer.[1][2] Beyond simple steric hindrance, this compound's binding induces a conformational state in CETP that promotes the formation of a non-productive complex with HDL. This is supported by surface plasmon resonance data indicating that this compound increases the affinity of CETP for HDL by approximately five-fold. While this compound enhances the formation of binary complexes between CETP and either HDL or LDL, it concurrently decreases the formation of the essential HDL-CETP-LDL ternary complex required for lipid transfer.[3][4]

Quantitative Analysis of this compound-CETP Interaction

The potency of this compound has been quantified in various biochemical assays. While direct binding affinity constants (Kd or Ki) and thermodynamic parameters from techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are not extensively reported in the reviewed literature, IC50 values provide a strong indication of its inhibitory efficacy.

| Assay Type | CETP Source | IC50 Value | Reference(s) |

| Fluorogenic CE Transfer Assay | Recombinant Human | 13 ± 2.7 nM | [5] |

| Fluorogenic CE Transfer Assay | Rabbit Serum | 3.56 nM | |

| Whole Human Plasma Inhibition | Human Plasma | 37 nM | [1] |

| Whole Human Plasma Inhibition | Human Plasma | 50 nM | [1] |

Note: IC50 values are dependent on assay conditions, including substrate and enzyme concentrations. The relationship between IC50 and the true inhibition constant (Ki) is complex and influenced by the mode of inhibition. For a non-competitive inhibitor like this compound, the IC50 is expected to be a reasonable approximation of the Ki.

Structural Insights from X-Ray Crystallography

The crystal structure of the human CETP in complex with this compound (PDB ID: 4F2A) has been solved to a resolution of 2.6 Å, providing a detailed atomic-level view of the interaction.[1][2]

Key Structural Features:

-

Binding Site: this compound is buried within the N-terminal hydrophobic pocket of CETP.[1]

-

Conformational Changes: Upon binding, this compound displaces a phospholipid molecule and induces a significant shift in the conformation of a bound cholesteryl ester within the N-terminal pocket. The lipids in the C-terminal pocket remain largely undisturbed.[1][2][6]

-

Molecular Interactions: The binding is predominantly driven by hydrophobic interactions between this compound and non-polar residues lining the tunnel.[1]

Experimental Protocols

X-Ray Crystallography of the CETP-Torcetrapib Complex (PDB: 4F2A)

This protocol is based on the methods described for the determination of the crystal structure.

a) Protein Expression and Purification:

-

Expression: Recombinant human CETP is expressed in a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, to ensure proper post-translational modifications, including glycosylation.

-

Purification: The secreted CETP is purified from the cell culture medium using a series of chromatography steps, which may include affinity, ion-exchange, and size-exclusion chromatography, to achieve a purity of >95%.

b) Crystallization:

-

Method: Hanging drop vapor diffusion is the utilized method.

-

Protein Concentration: Purified CETP is concentrated to approximately 10 mg/mL.

-

Crystallization Conditions: The protein solution is mixed in a 1:1 ratio with a reservoir solution containing 0.1 M HEPES pH 7.5, 0.2 M MgCl2, and 27-35% (w/v) PEG 400.

-

Crystal Soaking: Holo-CETP crystals are soaked in a mother liquor solution saturated with this compound for several days at 4°C to allow for inhibitor binding.

-

Cryo-protection: Crystals are directly cooled in liquid nitrogen prior to data collection.

c) Data Collection and Structure Determination:

-

Data Collection: X-ray diffraction data are collected at a synchrotron source.

-

Data Processing: Diffraction data are processed using software suites such as HKL-2000.

-

Structure Solution and Refinement: The structure is solved by molecular replacement using the apo-CETP structure as a search model. The model is then refined using programs like those in the CCP4 suite, with manual model building in COOT.

Fluorometric CETP Activity Assay

This protocol is a generalized procedure based on commercially available kits for measuring CETP-mediated neutral lipid transfer.

a) Principle:

The assay utilizes a donor particle containing a self-quenched fluorescently labeled neutral lipid. In the presence of CETP, this lipid is transferred to an acceptor particle, leading to dequenching and a measurable increase in fluorescence.

b) Materials:

-

CETP Donor Molecule (self-quenched fluorescent lipid)

-

CETP Acceptor Molecule

-

CETP Assay Buffer

-

This compound or other inhibitors

-

Source of CETP (e.g., human plasma, serum, or recombinant protein)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission wavelengths are dependent on the specific fluorophore, e.g., ~485 nm / ~515 nm)

c) Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Dilute the CETP source as required.

-

Reaction Setup: In a 96-well plate, add the CETP source, assay buffer, and either this compound solution or vehicle control.

-

Initiation of Reaction: Add the donor and acceptor molecules to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Measurement: Measure the fluorescence intensity kinetically over a period of 1 to 3 hours at 37°C.

-

Data Analysis: Calculate the rate of lipid transfer from the linear portion of the fluorescence versus time plot. Determine the IC50 of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

CETP Lipid Transfer Pathway and Inhibition by this compound

Caption: Mechanism of CETP inhibition by this compound.

Experimental Workflow for Determining CETP-Torcetrapib Crystal Structure

Caption: Workflow for CETP-Torcetrapib co-crystal structure determination.

Logical Relationship of this compound Binding and Inhibition

Caption: Logical flow of this compound's inhibitory action on CETP.

References

- 1. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Active detergent-solubilized H+,K+-ATPase is a monomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dimerization of plant defensin NaD1 enhances its antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholesteryl ester transfer protein inhibitors: from high-density lipoprotein cholesterol to low-density lipoprotein cholesterol lowering agents? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for malfunction in complex II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of Inhibition of Cholesteryl Ester Transfer Protein by Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Torcetrapib's Influence on HDL and LDL Particle Size: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torcetrapib, a potent inhibitor of the cholesteryl ester transfer protein (CETP), was developed to raise high-density lipoprotein cholesterol (HDL-C) levels, a therapeutic strategy aimed at reducing cardiovascular disease risk. By blocking CETP, this compound disrupts the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). This inhibition leads to an accumulation of cholesteryl esters within HDL particles, thereby increasing HDL-C levels and altering the size and composition of both HDL and LDL particles.[1] This technical guide provides an in-depth analysis of the quantitative effects of this compound on HDL and LDL particle size, details the experimental methodologies used to assess these changes, and illustrates the underlying biochemical pathways.

Core Mechanism of Action: CETP Inhibition

Cholesteryl ester transfer protein (CETP) facilitates the exchange of neutral lipids between lipoproteins. It transfers cholesteryl esters from HDL to VLDL and LDL in exchange for triglycerides. By inhibiting CETP, this compound effectively blocks this transfer, leading to two primary consequences: an increase in the cholesteryl ester content of HDL particles and a corresponding decrease in the cholesteryl ester content of LDL and VLDL. This remodeling of lipoprotein particles results in an increase in the size of both HDL and LDL particles.

Quantitative Impact on Lipoprotein Particle Size and Subclasses

Clinical studies have demonstrated that this compound administration leads to significant alterations in the size and distribution of HDL and LDL subclasses. Nuclear Magnetic Resonance (NMR) spectroscopy and Gradient Gel Electrophoresis (GGE) have been pivotal in quantifying these changes.

A key study revealed that in subjects with low HDL-C levels, daily administration of 120 mg of this compound for four weeks resulted in a notable increase in the mean diameter of LDL particles from 20.4 nm to 21.4 nm. A twice-daily dosage further increased the mean diameter to 21.9 nm.[2] Concurrently, there was a significant shift in the distribution of LDL subclasses, with a 73% decrease in small, dense LDL particles in subjects not receiving concurrent atorvastatin therapy.[2]

This compound's effect on HDL particle size was even more pronounced. The same study reported a 323% increase in the concentration of large HDL (HDL2) particles in subjects also treated with atorvastatin, and an 87% increase in those without statin co-administration.[2] A sub-study of the ILLUMINATE trial further elucidated the changes within HDL subclasses, showing that this compound treatment significantly and equally increased the levels of LpA-I and LpA-I:A-II, which are major protein-defined subclasses of HDL.[3]

Data Summary Tables

Table 1: Effect of this compound on LDL Particle Size and Subclasses

| Parameter | Treatment Group | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | Percentage Change | Reference |

| Mean LDL Particle Diameter (nm) | 120 mg this compound daily (no atorvastatin) | 20.4 ± 0.89 | 21.4 ± 0.79 | +4.9% | [2] |

| Mean LDL Particle Diameter (nm) | 120 mg this compound twice daily (no atorvastatin) | 20.4 ± 0.82 | 21.9 ± 0.15 | +7.4% | [2] |

| Small LDL Cholesterol | 120 mg this compound daily (no atorvastatin) | Not Reported | Not Reported | -73% | [2] |

Table 2: Effect of this compound on HDL Particle Size and Subclasses

| Parameter | Treatment Group | Percentage Change from Placebo | Reference |

| Large HDL (HDL2) Cholesterol | 120 mg this compound daily (with atorvastatin) | +323% | [2] |

| Large HDL (HDL2) Cholesterol | 120 mg this compound daily (no atorvastatin) | +87% | [2] |

| LpA-I Subclass | This compound (ILLUMINATE trial) | Significantly Increased | [3] |

| LpA-I:A-II Subclass | This compound (ILLUMINATE trial) | Significantly Increased | [3] |

Experimental Protocols

The quantification of lipoprotein particle size and subclasses in this compound clinical trials relied on specialized analytical techniques. The following sections detail the methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a high-throughput method that allows for the simultaneous quantification of lipoprotein particle number and size.

-

Principle: This technique exploits the fact that lipid molecules within different lipoprotein particles have distinct magnetic properties. The terminal methyl groups of lipids emit characteristic signals in a magnetic field, and the frequency and line shape of these signals are dependent on the size and composition of the lipoprotein particle in which they reside. By deconvoluting the complex NMR signal from plasma, the concentration and average size of various lipoprotein subclasses can be determined.

-

Sample Preparation: Plasma or serum samples are typically used with minimal preparation. A small volume of the sample is mixed with a buffer containing a known concentration of a reference compound for signal calibration.

-

Instrumentation and Data Acquisition: High-field NMR spectrometers (e.g., 400 MHz or higher) are used to acquire proton (¹H) NMR spectra. The temperature is strictly controlled during the experiment, often at 37°C, to mimic physiological conditions.

-

Data Analysis: The acquired spectra are processed using specialized software that performs a deconvolution of the lipid methyl signal. This process involves fitting the observed signal to a series of pre-defined signals corresponding to different lipoprotein subclasses. The amplitudes of these fitted signals are then used to calculate the particle concentration of each subclass.

Gradient Gel Electrophoresis (GGE)

GGE is a technique that separates lipoprotein particles based on their size.

-

Principle: Lipoprotein particles are subjected to an electric field within a polyacrylamide gel that has a continuous gradient of pore sizes. Smaller particles migrate further through the gel matrix than larger particles. The migration distance is inversely proportional to the particle size.

-

Sample Preparation: Plasma or serum samples are mixed with a loading buffer containing a tracking dye.

-

Gel Electrophoresis: The samples are loaded into the wells of a pre-cast polyacrylamide gradient gel (e.g., 2-16% or 4-30% acrylamide). The electrophoresis is run at a constant voltage or current for a specific duration in a temperature-controlled environment.

-

Staining and Analysis: After electrophoresis, the gel is stained with a lipid-specific dye (e.g., Sudan Black B) to visualize the lipoprotein bands. The migration distance of each band is measured and compared to the migration of standards of known particle size. Densitometry is used to quantify the relative abundance of each lipoprotein subclass.

Conclusion

The CETP inhibitor this compound induces significant changes in lipoprotein metabolism, leading to a notable increase in the particle size of both HDL and LDL. Quantitative analysis using advanced techniques such as NMR spectroscopy and gradient gel electrophoresis has been instrumental in characterizing these effects. Specifically, this compound promotes a shift towards larger, more buoyant HDL and LDL particles, while reducing the concentration of small, dense LDL. Despite these seemingly beneficial effects on lipoprotein profiles, the clinical development of this compound was terminated due to off-target adverse effects.[1] Nevertheless, the study of this compound has provided valuable insights into the role of CETP in lipoprotein metabolism and the potential of CETP inhibition as a therapeutic strategy. The detailed methodologies and quantitative data presented in this guide serve as a comprehensive resource for researchers in the field of lipidology and drug development.

References

An In-Depth Technical Guide to the Chemical Properties and Stability of Torcetrapib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torcetrapib (CP-529,414) is a potent and selective inhibitor of the cholesteryl ester transfer protein (CETP). Developed with the therapeutic goal of raising high-density lipoprotein cholesterol (HDL-C) levels, it was investigated for the treatment of hypercholesterolemia and the prevention of cardiovascular disease. The mechanism involves inhibiting CETP-mediated transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, thereby increasing HDL-C and decreasing low-density lipoprotein cholesterol (LDL-C).[1][2] Despite its promising lipid-modifying effects, the clinical development of this compound was terminated due to off-target effects leading to increased mortality.[3]

This technical guide provides a comprehensive overview of the fundamental chemical properties and stability profile of this compound. A thorough understanding of these characteristics is crucial for researchers involved in the study of CETP inhibitors, related molecular scaffolds, and the broader field of cardiovascular drug development. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes associated biochemical pathways and workflows.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for its handling, formulation, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-methoxycarbonylamino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate | PubChem |

| Synonyms | CP-529,414, (–)-Torcetrapib | Cayman Chemical |

| CAS Number | 262352-17-0 | ChemicalBook |

| Molecular Formula | C₂₆H₂₅F₉N₂O₄ | MedChemExpress, ChemicalBook |

| Molecular Weight | 600.47 g/mol | MedChemExpress, ChemicalBook |

| Appearance | Off-White Low Melting Solid / Crystalline Solid | ChemicalBook, Cayman Chemical |

| Melting Point | 54-58 °C | ChemicalBook |

| Boiling Point | 504.8 ± 50.0 °C (Predicted) | ChemicalBook |

| Density | 1.42 g/cm³ (Predicted) | ChemicalBook |

| pKa (Strongest Basic) | -1.7 (Predicted) | DrugBank |

| UV/Vis. λmax | 251 nm | Cayman Chemical |

Solubility Profile

The solubility of this compound in various solvents is a critical factor for its use in in-vitro and in-vivo studies, as well as for its formulation.

| Solvent | Solubility | Source(s) |

| DMSO | ≥ 100 mg/mL (166.54 mM) | MedChemExpress |

| > 5 mg/mL | ChemicalBook | |

| ~1 mg/mL | Cayman Chemical | |

| Soluble to 50 mM | R&D Systems | |

| Ethanol | ~2 mg/mL | Cayman Chemical |

| Dimethylformamide (DMF) | ~0.5 mg/mL | Cayman Chemical |

| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (4.16 mM) | MedChemExpress |

| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (4.16 mM) | MedChemExpress |

| Water | 0.00589 mg/mL (Predicted) | DrugBank |

Stability and Degradation

Understanding the stability of a drug candidate is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.

Storage and Stability

This compound exhibits good stability when stored under appropriate conditions. As a solid, it is supplied as a crystalline material and should be stored at -20°C, where it is stable for at least four years.[4] In solvent, stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year to prevent degradation.[5] It is recommended to prepare and use solutions on the same day if possible and to avoid repeated freeze-thaw cycles.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a drug molecule. While specific experimental data on the forced degradation of this compound is not extensively available in the public domain, the general approach involves subjecting the drug to harsh conditions to accelerate its decomposition. These studies are crucial for developing stability-indicating analytical methods. The typical stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress. A target degradation of 5-20% is generally considered optimal for these studies.[6]

Based on the structure of this compound, which includes carbamate and ester functional groups, it is susceptible to hydrolysis under acidic and basic conditions. The quinoline ring and other aromatic components may be susceptible to oxidation and photolytic degradation.

Experimental Protocols

Detailed experimental protocols for the characterization and stability testing of this compound are crucial for reproducible research. The following sections outline generalized methodologies for forced degradation studies, which are fundamental for developing a stability-indicating assay.

General Protocol for Forced Degradation Studies

The objective is to generate a degradation level of approximately 5-20% to ensure that the analytical method can effectively separate and quantify the active pharmaceutical ingredient (API) from its degradation products.

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.

2. Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl).

-

Incubate the solution at a controlled temperature (e.g., 60-80°C) for a predefined period (e.g., 2, 4, 8, 24 hours).

-

After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of sodium hydroxide (NaOH).

-

Dilute the final solution with the mobile phase to a suitable concentration for analysis.

3. Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M NaOH.

-

Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40-60°C) for a set time.

-

After incubation, cool and neutralize the solution with an equivalent amount of HCl.

-

Dilute the final solution with the mobile phase for analysis.

4. Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3-30% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for a specified duration, protected from light.

-

Analyze the solution at different time points.

5. Thermal Degradation:

-

Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 60-80°C) for a period of up to several days.

-

Also, subject the stock solution to the same thermal stress.

-

At various time points, withdraw samples, dissolve (if solid), and dilute for analysis.

6. Photolytic Degradation:

-

Expose the solid drug substance and the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analyze the samples after the exposure period.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically developed to analyze the samples from forced degradation studies. While a specific validated method for this compound's degradation products is not detailed in the available literature, a general approach would be as follows:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detection at the λmax of this compound (251 nm) or using a photodiode array (PDA) detector to assess peak purity.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

-

Injection Volume: Typically 10-20 µL.

The method must be validated according to ICH guidelines to demonstrate specificity (the ability to resolve the parent drug from all degradation products), linearity, accuracy, precision, and robustness.

Signaling Pathways and Workflows

Mechanism of Action: CETP Inhibition

This compound functions by binding to CETP and inducing a nonproductive complex between the transfer protein and HDL.[7] This action blocks the transfer of cholesteryl esters (CE) from HDL to VLDL and LDL, and the reciprocal transfer of triglycerides (TG) to HDL. The net effect is an increase in the plasma concentration of larger, CE-rich HDL particles and a decrease in LDL levels.

Off-Target Effect: Aldosterone and Cortisol Synthesis

A significant off-target effect identified during clinical trials was the stimulation of adrenal steroid biosynthesis, independent of CETP inhibition. This compound was found to increase intracellular calcium levels in adrenal cells, leading to the upregulation of key enzymes (CYP11B1 and CYP11B2) involved in the synthesis of cortisol and aldosterone, respectively.[6] This effect contributed to the observed increases in blood pressure.

Experimental Workflow: Forced Degradation Study

The process of conducting a forced degradation study follows a structured workflow, from stressing the drug substance to analyzing the resulting samples to validate a stability-indicating method.

References

- 1. mdpi.com [mdpi.com]

- 2. Future of cholesteryl ester transfer protein (CETP) inhibitors: a pharmacological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cholesteryl ester transfer protein inhibitor this compound and off-target toxicity: a pooled analysis of the rating atherosclerotic disease change by imaging with a new CETP inhibitor (RADIANCE) trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound for animal and human pharmacokinetic studies: applicability of chiral and achiral methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessing the mechanisms of cholesteryl ester transfer protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Kinetics of Torcetrapib with Cholesteryl Ester Transfer Protein (CETP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torcetrapib, a once-promising agent for raising high-density lipoprotein (HDL) cholesterol, inhibits the cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins. By inhibiting this process, this compound was designed to increase HDL levels, a strategy aimed at reducing the risk of atherosclerotic cardiovascular disease.[1] Although its development was halted due to off-target effects, the study of this compound's interaction with CETP remains a valuable model for understanding the binding kinetics and mechanism of action of small molecule inhibitors targeting lipid transfer proteins. This technical guide provides a comprehensive overview of the binding kinetics of this compound with the CETP protein, detailing available quantitative data, experimental protocols, and the underlying molecular interactions.

Binding Kinetics and Affinity

The interaction between this compound and CETP is characterized by a direct binding event with a 1:1 stoichiometry.[2] While specific dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) values for the direct interaction are not extensively reported in publicly available literature, the potent inhibitory action of this compound is well-documented through its low nanomolar half-maximal inhibitory concentration (IC50) values in various activity assays.

Quantitative Binding and Inhibition Data

| Parameter | Value | Assay Condition | Reference |

| IC50 (³H-HDL cholesteryl ester transfer) | 52 nM | Whole human plasma (CETP concentration of 37 nM) | [3] |

| IC50 (¹⁴C-LDL cholesteryl ester transfer) | 65 nM | Whole human plasma (CETP concentration of 37 nM) | [3] |

| IC50 (Fluorogenic CETP activity assay) | 13 ± 3 nM | In vitro assay | [4] |

| Binding Stoichiometry | 1:1 | Not specified | [2] |

| Increase in CETP affinity for HDL | ~5-fold | Surface Plasmon Resonance | [2] |

These IC50 values, consistently in the low nanomolar range, indicate a high-affinity interaction between this compound and CETP, which is a prerequisite for its potent inhibition of cholesteryl ester transfer.

Mechanism of Action and Binding Site

This compound exerts its inhibitory effect by binding to the N-terminal side of the hydrophobic tunnel within the CETP protein.[5][6] This binding event physically obstructs the passage of neutral lipids, such as cholesteryl esters and triglycerides, through the tunnel, thereby inhibiting their transfer between lipoproteins.[6][7]

The binding of this compound induces a conformational change in CETP, leading to the formation of a more stable, non-productive complex between CETP and HDL.[3][7] This increased affinity for HDL effectively sequesters CETP, further contributing to the inhibition of its lipid transfer activity.[2]

Experimental Protocols

Detailed experimental protocols for determining the binding kinetics of this compound to CETP are not consistently available in a single source. However, by compiling information from various studies, we can outline the methodologies for key experiments.

Radioligand Binding Assay

This competitive binding assay is used to determine the binding affinity of unlabeled compounds by measuring their ability to displace a radiolabeled ligand from the target protein.

Objective: To determine the binding affinity (Ki) of this compound for CETP.

Materials:

-

Purified recombinant human CETP

-

[³H]this compound (radioligand)

-

Unlabeled this compound (competitor)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% BSA

-

Scintillation fluid

-

96-well filter plates

-

Vacuum manifold

-

Scintillation counter

Workflow:

Procedure:

-

In a 96-well plate, combine purified CETP, a fixed concentration of [³H]this compound, and increasing concentrations of unlabeled this compound in the assay buffer.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Transfer the reaction mixtures to a 96-well filter plate and apply a vacuum to separate the bound from the unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioactivity.

-

Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

-

Plot the amount of bound [³H]this compound as a function of the logarithm of the unlabeled this compound concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions. It can provide kinetic data such as association (kon) and dissociation (koff) rates, as well as the equilibrium dissociation constant (Kd).

Objective: To determine the kon, koff, and Kd of the this compound-CETP interaction.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified recombinant human CETP

-

This compound

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Immobilization reagents (e.g., EDC/NHS)

Workflow:

Procedure:

-

Immobilize purified CETP onto the surface of a sensor chip using standard amine coupling chemistry.

-

Inject a series of this compound concentrations over the sensor surface and a reference flow cell.

-

Monitor the change in the SPR signal (response units, RU) over time to observe the association of this compound with CETP.

-

After the association phase, inject running buffer to monitor the dissociation of the this compound-CETP complex.

-

Regenerate the sensor surface to remove any bound this compound before the next injection.

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event. It can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Objective: To determine the thermodynamic parameters of the this compound-CETP interaction.

Materials:

-

Isothermal titration calorimeter

-

Purified recombinant human CETP

-

This compound

-

Dialysis buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4)

Workflow:

References

- 1. CETP inhibitor - Wikipedia [en.wikipedia.org]

- 2. Description of the this compound series of cholesteryl ester transfer protein inhibitors, including mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Future of Cholesterol Ester Transfer Protein (CETP) inhibitors: A Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholesteryl ester transfer protein inhibition: a pathway to reducing risk of morbidity and promoting longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of cholesteryl ester transfer protein inhibitors for interaction with proteins involved in the immune response to infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal Structures of Cholesteryl Ester Transfer Protein in Complex with Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Torcetrapib In Vitro CETP Inhibition Assay Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for conducting an in vitro Cholesteryl Ester Transfer Protein (CETP) inhibition assay using the specific inhibitor, Torcetrapib. CETP is a critical plasma protein that facilitates the transfer of cholesteryl esters (CE) from high-density lipoproteins (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[1][2] Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol levels.[2] this compound is a potent and selective inhibitor of CETP.[3] This application note outlines a common fluorometric assay method, presents key quantitative data for this compound, and includes diagrams illustrating the CETP pathway and the experimental workflow.

Quantitative Data: this compound CETP Inhibition

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The IC50 values for this compound can vary depending on the specific assay conditions and methodology employed. Below is a summary of reported values.

| Assay Type | CETP Source | IC50 Value (nM) | Reference |

| Fluorogenic Assay | Not Specified | 13 ± 3 | [4] |

| Roar RB-CETP Assay | Not Specified | 4.5 | [5] |

| ³H-HDL Cholesteryl Ester Transfer | Human Plasma | 52 | [6] |

| ¹⁴C-LDL Cholesteryl Ester Transfer | Human Plasma | 65 | [6] |

CETP Mechanism of Action and Inhibition by this compound

CETP mediates the exchange of neutral lipids between lipoproteins. It transfers cholesteryl esters from anti-atherogenic HDL to pro-atherogenic VLDL and LDL in exchange for triglycerides.[1] By inhibiting CETP, this compound blocks this transfer, which results in an increase in HDL cholesterol and a decrease in LDL cholesterol.[2]

Caption: Mechanism of CETP-mediated lipid transfer and its inhibition by this compound.

Detailed Experimental Protocol: Fluorometric CETP Inhibition Assay

This protocol is based on commercially available fluorometric assay kits that measure the transfer of a self-quenched fluorescent neutral lipid from a donor particle to an acceptor particle.[7][8]